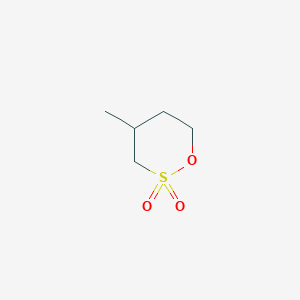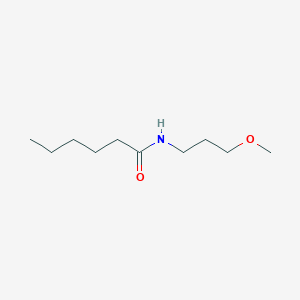
Piperazine, 1-(ethylsulfonyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-(ethylsulfonyl)-4-methyl-: is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely used in medicinal chemistry due to their diverse pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant activities
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened by N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Piperazine derivatives can undergo oxidation reactions to form N-oxides.
Reduction: Reduction reactions can convert N-oxides back to the parent piperazine compound.
Substitution: Piperazine derivatives can undergo nucleophilic substitution reactions, where one substituent is replaced by another.
Cyclization: Cyclization reactions can form fused ring systems involving the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Cyclization: Cyclization reactions often require catalysts such as palladium or copper.
Major Products:
Oxidation: N-oxides of piperazine derivatives.
Reduction: Parent piperazine compounds.
Substitution: Substituted piperazine derivatives.
Cyclization: Fused ring systems involving the piperazine ring.
Scientific Research Applications
Chemistry: Piperazine derivatives are used as intermediates in organic synthesis and as building blocks for the synthesis of more complex molecules .
Biology: In biological research, piperazine derivatives are used as probes to study enzyme activity and receptor binding .
Medicine: Piperazine derivatives are key components in several pharmaceutical drugs, including those used to treat anxiety, depression, and infections .
Industry: In the industrial sector, piperazine derivatives are used in the production of polymers, resins, and other materials .
Mechanism of Action
Piperazine derivatives exert their effects by interacting with specific molecular targets and pathways. For example, piperazine acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of parasitic worms, making piperazine an effective anthelmintic agent .
Comparison with Similar Compounds
Morpholine: Another six-membered heterocyclic compound with one nitrogen and one oxygen atom.
Piperidine: A six-membered ring with one nitrogen atom.
Pyrrolidine: A five-membered ring with one nitrogen atom.
Properties
CAS No. |
5433-67-0 |
|---|---|
Molecular Formula |
C7H16N2O2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
1-ethylsulfonyl-4-methylpiperazine |
InChI |
InChI=1S/C7H16N2O2S/c1-3-12(10,11)9-6-4-8(2)5-7-9/h3-7H2,1-2H3 |
InChI Key |
ZORMGGQFTJBQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(Naphthalen-2-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14728674.png)


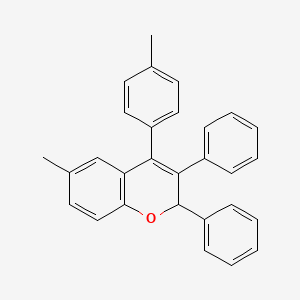
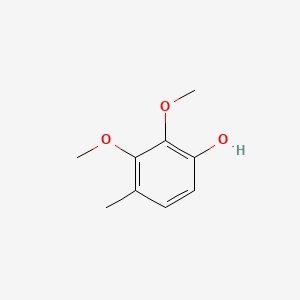
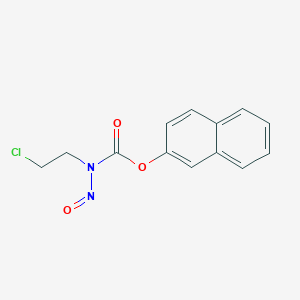
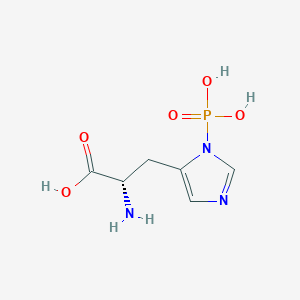
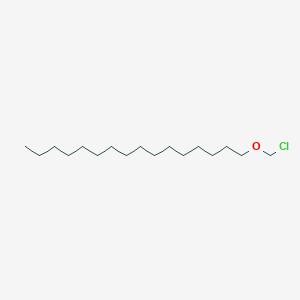
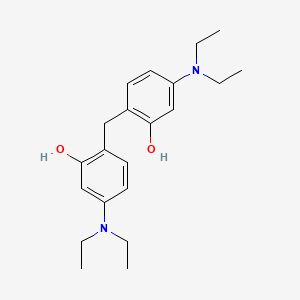
![Benzo[c]thiophene, 1,1,3,3-tetrachloro-1,3-dihydro-](/img/structure/B14728747.png)


